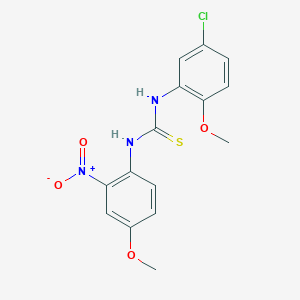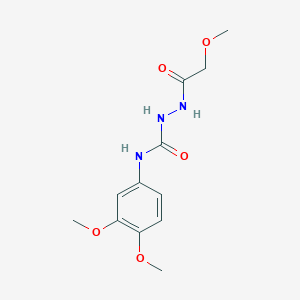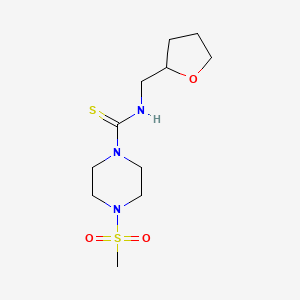
6-oxo-N-phenyl-2-(1-piperidinyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide
Descripción general
Descripción
6-oxo-N-phenyl-2-(1-piperidinyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide, also known as Oxitriptan, is a chemical compound that belongs to the class of pyrimidines. Oxitriptan is a potent and selective inhibitor of the enzyme tryptophan hydroxylase (TPH), which is the rate-limiting enzyme in the biosynthesis of serotonin. This compound has been the subject of extensive research due to its potential therapeutic applications in the treatment of several neurological and psychiatric disorders.
Mecanismo De Acción
6-oxo-N-phenyl-2-(1-piperidinyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide exerts its pharmacological effects by selectively inhibiting the enzyme tryptophan hydroxylase (TPH), which is the rate-limiting enzyme in the biosynthesis of serotonin. By inhibiting TPH, 6-oxo-N-phenyl-2-(1-piperidinyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide reduces the production of serotonin in the brain, leading to a decrease in the levels of this neurotransmitter. This mechanism of action has been shown to be effective in treating several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-oxo-N-phenyl-2-(1-piperidinyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide are primarily related to its ability to modulate the levels of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By reducing the levels of serotonin, 6-oxo-N-phenyl-2-(1-piperidinyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide can lead to a reduction in the symptoms of depression, anxiety, and OCD. Additionally, the compound has been shown to improve social behavior and communication in animal models of ASD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 6-oxo-N-phenyl-2-(1-piperidinyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide in lab experiments is its selectivity for the enzyme TPH. This selectivity allows researchers to specifically target the serotonin biosynthesis pathway, without affecting other neurotransmitter systems. However, one of the limitations of using 6-oxo-N-phenyl-2-(1-piperidinyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide is its poor solubility in water, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 6-oxo-N-phenyl-2-(1-piperidinyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide. One potential area of investigation is the role of this compound in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further studies are needed to determine the optimal dosing and administration strategies for 6-oxo-N-phenyl-2-(1-piperidinyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide in clinical settings. Finally, there is a need for the development of more potent and selective TPH inhibitors, which could lead to the development of more effective treatments for serotonin-related disorders.
Aplicaciones Científicas De Investigación
6-oxo-N-phenyl-2-(1-piperidinyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of several neurological and psychiatric disorders. Some of the disorders that 6-oxo-N-phenyl-2-(1-piperidinyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide has been investigated for include depression, anxiety, obsessive-compulsive disorder (OCD), and autism spectrum disorders (ASD). The compound has also been studied for its potential use as a diagnostic tool for serotonin-related disorders.
Propiedades
IUPAC Name |
6-oxo-N-phenyl-2-piperidin-1-yl-4,5-dihydro-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-14-11-13(15(22)17-12-7-3-1-4-8-12)18-16(19-14)20-9-5-2-6-10-20/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,17,22)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVWBDCDEHBURU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(CC(=O)N2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-1-adamantyl-2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazinecarboxamide](/img/structure/B4132229.png)
![2-[(3,5-dichloro-4-methoxybenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4132231.png)

![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide](/img/structure/B4132239.png)
![1-[(benzylthio)acetyl]-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4132248.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B4132261.png)
![methyl (2S,4R)-1-methyl-4-{[3-(1H-1,2,4-triazol-1-yl)propanoyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4132274.png)
![ethyl 4-{[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonothioyl]amino}benzoate](/img/structure/B4132280.png)

![methyl 2-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4132297.png)

![4-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-1-piperazinecarbothioamide](/img/structure/B4132327.png)
